3-(Aminomethyl)-3-methoxyheptane
Description
Structure
3D Structure
Properties
CAS No. |
326487-92-7 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
2-ethyl-2-methoxyhexan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-4-6-7-9(5-2,8-10)11-3/h4-8,10H2,1-3H3 |
InChI Key |
OFXIBNDAYFJGJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CN)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Aminomethyl 3 Methoxyheptane
Stereoselective Synthesis Approaches to Chiral Aminomethyl-Methoxyheptanes
Creating a specific three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological activity of many compounds. For molecules like 3-(aminomethyl)-3-methoxyheptane, where a quaternary chiral center is possible, stereoselective synthesis is paramount.
Asymmetric Carbon-Carbon Bond Formation Strategies
The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis due to the steric hindrance involved. pnas.orgpnas.orgnih.gov Several catalytic asymmetric carbon-carbon bond-forming reactions have been developed to address this. pnas.orgpnas.orgnih.gov These methods often involve the reaction of a nucleophile with an electrophile, where at least one of the components is chiral or is influenced by a chiral catalyst. pnas.orgpnas.org
For the synthesis of this compound, a key step would be the formation of the carbon skeleton. This could potentially be achieved through reactions like the Diels-Alder reaction or various metal-catalyzed cyclizations, which are known to form quaternary stereocenters within cyclic frameworks. pnas.orgnih.gov Another approach involves the union of a chiral carbon electrophile with a carbon nucleophile. pnas.orgpnas.org For instance, a chiral electrophile could be generated and then reacted with a nucleophile that contains three different carbon substituents to form the desired quaternary carbon stereocenter. pnas.orgpnas.org
| Reaction Type | General Approach | Potential Application for Target Synthesis | Key Challenges |
| Asymmetric Diels-Alder | Condensation of an electron-rich diene with an electron-poor dienophile containing a disubstituted double bond, catalyzed by a chiral Lewis acid. pnas.org | Formation of a cyclic precursor containing the quaternary carbon, which would then be further modified. | The target molecule is acyclic, requiring subsequent ring-opening strategies. |
| Metal-Catalyzed Cyclizations | Cyclization of an enyne or diene with a tethered alkyne or alkene using a metal catalyst with chiral ligands. nih.gov | Similar to the Diels-Alder approach, this would form a cyclic intermediate. | Requires a suitable acyclic precursor and subsequent ring-opening. |
| Nucleophilic Addition to Ketones | Addition of an organometallic reagent to a prochiral ketone in the presence of a chiral catalyst. rsc.org | A ketone precursor could be reacted with a suitable nucleophile to introduce one of the alkyl groups at the quaternary center. | Steric hindrance at the ketone can make the reaction difficult. |
Enantioselective Amination and Methoxylation Reactions
Directly introducing the amino and methoxy (B1213986) groups onto a pre-formed carbon skeleton in a stereoselective manner is another powerful strategy.
Enantioselective Amination: The direct amination of C-H bonds is an atom-economical way to form carbon-nitrogen bonds. nih.gov Recent advances have seen the development of engineered enzymes, such as nitrene transferases derived from cytochrome P450, that can aminate tertiary C-H bonds to create chiral α-tertiary primary amines with high efficiency and enantioselectivity. nih.gov This biocatalytic approach offers a promising route for the synthesis of chiral aminomethyl compounds. nih.gov Additionally, rhodium-catalyzed C-H amination has been shown to be effective for benzylic and tertiary C-H bonds, and the use of chiral catalysts can induce enantioselectivity. acs.org
Enantioselective Methoxylation: While less common than amination, methods for the enantioselective introduction of a methoxy group exist. Molybdenum-catalyzed asymmetric ring-closing metathesis of certain trienes can produce unsaturated heterocycles that can be converted to synthetically useful tertiary alcohols, which could then be methylated.
| Method | Description | Potential for Target Synthesis | Reported Selectivity |
| Biocatalytic C-H Amination | An engineered nitrene transferase enzyme catalyzes the insertion of a nitrogen atom into a tertiary C-H bond. nih.gov | Direct amination of a 3-methoxyheptane derivative at the 3-position. | Up to >99% enantiomeric excess (e.e.). nih.gov |
| Rhodium-Catalyzed C-H Amination | A rhodium catalyst facilitates the intermolecular amination of C-H bonds. Chiral ligands or counterions can induce enantioselectivity. acs.org | Amination of a suitable 3-methoxyheptane precursor. | Good to high enantioselectivity has been reported for certain substrates. acs.org |
Chiral Auxiliary and Ligand-Controlled Methods
Chiral auxiliaries are stereogenic groups that are temporarily attached to a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This strategy is widely used in the synthesis of amino alcohols and other chiral molecules. wikipedia.orgnih.govacs.org For example, a chiral oxazolidinone auxiliary can be used to direct the diastereoselective alkylation of an enolate. wikipedia.org
Asymmetric hydrogenation is another powerful technique that relies on chiral ligands. acs.orgwikipedia.orgnih.gov While typically used to reduce double bonds, related methodologies can be applied to the synthesis of chiral amines. acs.org For instance, the rhodium-catalyzed asymmetric hydrogenation of β-substituted α-aminomethyl acrylates is a known method for producing chiral β-amino acids. acs.org This highlights the potential of using chiral ligands to control the stereochemistry of reactions involving aminomethyl groups.
Strategic Incorporations of the Aminomethyl Moiety
The aminomethyl group (-CH2NH2) is a key functional group in the target molecule. Its introduction can be achieved through various synthetic routes.
Direct Aminomethylation Techniques
Direct aminomethylation involves the introduction of the aminomethyl group in a single step. The Mannich reaction is a classic example, where an amine, an aldehyde (often formaldehyde), and a carbon acid (like a ketone) react to form a β-amino carbonyl compound. organic-chemistry.org In the context of synthesizing this compound, a variation of this reaction could be envisioned where a suitable ketone precursor is reacted with formaldehyde (B43269) and ammonia (B1221849) or a protected amine. Asymmetric versions of the Mannich reaction, using chiral catalysts, can provide enantiomerically enriched products. organic-chemistry.org
Recent research has also focused on the asymmetric aminomethylation of various substrates, including diazo compounds and enesulfinamides, to construct chiral aminomethylated compounds. researchgate.net
Transformations from Precursor Nitriles or Carboxylic Acids
A common and reliable strategy for preparing primary amines is the reduction of a nitrile (-CN) group. wikipedia.orgnih.govcommonorganicchemistry.comorganic-chemistry.orgyoutube.com For the synthesis of this compound, a precursor molecule containing a nitrile group at the 3-position of the heptane (B126788) skeleton would be required. This nitrile can then be reduced to the aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.comyoutube.com
Alternatively, a carboxylic acid or its derivative at the 3-position can be converted to the aminomethyl group. libretexts.orgyoutube.comyoutube.com This typically involves converting the carboxylic acid to an amide, which is then reduced to the amine. libretexts.org Another route is the Curtius rearrangement, where an acyl azide, derived from the carboxylic acid, is converted to an isocyanate, which can then be hydrolyzed to the amine. libretexts.org
| Precursor Functional Group | Transformation | Common Reagents | Key Considerations |
| Nitrile (-CN) | Reduction | LiAlH4, Catalytic Hydrogenation (e.g., H2/Raney Nickel) commonorganicchemistry.comorganic-chemistry.org | The nitrile can be introduced via nucleophilic substitution with cyanide. youtube.com This adds a carbon atom to the chain. youtube.com |
| Carboxylic Acid (-COOH) | Conversion to Amide, then Reduction | 1. SOCl2, NH3 2. LiAlH4 youtube.comyoutube.com | A two-step process that is generally high-yielding. |
| Carboxylic Acid (-COOH) | Curtius Rearrangement | 1. SOCl2 2. NaN3 3. Heat 4. H2O/H+ libretexts.org | A multi-step process that proceeds through an isocyanate intermediate. |
Efficient Construction of the Methoxyheptane Backbone
The formation of the core 3-methoxyheptane structure is a critical step in the synthesis of this compound. This can be achieved through various etherification reactions and modular approaches.
Etherification Reactions with Stereochemical Control (e.g., Williamson Ether Synthesis and its stereochemical implications)
The Williamson ether synthesis is a robust and widely used method for preparing ethers, including the methoxyheptane backbone of the target molecule. wikipedia.org This reaction involves the coupling of an alkoxide with a suitable alkyl halide or sulfonate ester. libretexts.orgjk-sci.com
The reaction proceeds via an SN2 mechanism, which involves a backside attack of the nucleophile (the alkoxide) on the carbon atom bearing the leaving group. wikipedia.org A significant consequence of this mechanism is the inversion of stereochemistry at the electrophilic carbon center. libretexts.org Therefore, if the starting alcohol or alkyl halide possesses a defined stereocenter, the stereochemistry of the resulting ether product can be predicted and controlled.
For the synthesis of 3-methoxyheptane, two primary disconnection approaches are possible using the Williamson ether synthesis:
Route A: Reaction of a 3-heptoxide with a methyl halide.
Route B: Reaction of a methoxide (B1231860) with a 3-haloheptane.
Table 1: Retrosynthetic Disconnections for 3-Methoxyheptane via Williamson Ether Synthesis
| Route | Nucleophile | Electrophile |
| A | 3-Heptoxide | Methyl halide (e.g., CH₃I) |
| B | Methoxide | 3-Haloheptane (e.g., 3-bromoheptane) |
From a practical standpoint, Route A is generally preferred. This is because methoxide is a simple, unhindered nucleophile, and the electrophile, methyl iodide, is highly reactive in SN2 reactions. Route B, on the other hand, involves a secondary alkyl halide (3-haloheptane), which can lead to competing elimination reactions (E2), reducing the yield of the desired ether. organicchemistrytutor.commasterorganicchemistry.com
The stereochemical outcome is of paramount importance when a specific stereoisomer of this compound is desired. If a chiral, non-racemic 3-heptanol (B47328) is used to generate the 3-heptoxide, the subsequent reaction with a methyl halide will proceed with inversion of configuration at the chiral center, assuming the reaction follows a pure SN2 pathway.
Modular Synthesis Utilizing Retrosynthetic Analysis
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. youtube.comrsc.org For this compound, a retrosynthetic approach would involve disconnecting the molecule at key bonds to identify logical precursors.
A primary disconnection would be the carbon-nitrogen bond of the aminomethyl group, leading back to a functionalized 3-methoxyheptane derivative. This could be achieved, for example, by considering the reduction of a corresponding nitrile or amide. youtube.comyoutube.com
Further disconnection of the 3-methoxyheptane backbone itself, as discussed in the context of the Williamson ether synthesis, would lead back to simpler alcohols and alkyl halides. youtube.com
Table 2: Retrosynthetic Analysis of this compound
| Target Molecule | Retrosynthetic Disconnection | Precursor(s) |
| This compound | C-N bond | 3-Cyano-3-methoxyheptane or 3-Carboxamido-3-methoxyheptane |
| 3-Methoxyheptane moiety | C-O ether linkage | 3-Heptanol and a methylating agent, or Methanol (B129727) and a 3-heptyl halide |
This modular approach allows for flexibility in the synthesis, enabling the independent preparation and modification of different fragments before their assembly into the final target molecule.
Green Chemistry Principles and Sustainable Synthetic Routes
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Catalytic Approaches to Minimize Waste
Catalytic methods are a cornerstone of green chemistry as they allow for the use of small, substoichiometric amounts of a catalyst to facilitate a reaction, thereby reducing waste compared to stoichiometric reagents.
In the context of synthesizing this compound, catalytic approaches could be employed in several key steps. For instance, the introduction of the aminomethyl group could potentially be achieved through a catalytic reductive amination process. While this would require a different synthetic strategy starting from a ketone, it highlights a green alternative to more traditional methods that might generate more waste.
Furthermore, improvements to the Williamson ether synthesis itself can incorporate green principles. The use of phase-transfer catalysts can enhance reaction rates and allow for the use of less hazardous solvent systems. jk-sci.com
Solvent-Free or Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives or, ideally, the elimination of solvents altogether.
Solvent-free reactions, also known as solid-state reactions, can offer significant environmental benefits. nih.gov For example, a study on the synthesis of racemic α-aminonitriles, which are precursors to amino acids and other amino compounds, demonstrated high yields and rapid reaction times under solvent-free conditions. organic-chemistry.org This approach avoids the use of hazardous solvents and simplifies product purification. organic-chemistry.org
Where a solvent is necessary, the use of environmentally benign options such as water, ethanol, or supercritical fluids is encouraged. For the Williamson ether synthesis, while polar aprotic solvents like DMSO or DMF are often used, exploring greener alternatives or biphasic systems with phase-transfer catalysis could significantly improve the sustainability of the synthesis of the 3-methoxyheptane backbone. jk-sci.com
Mechanistic Investigations of Chemical Transformations of 3 Aminomethyl 3 Methoxyheptane
Reactivity Profiling of the Aminomethyl Functional Group
The primary aminomethyl group in 3-(aminomethyl)-3-methoxyheptane is a versatile reactive center, capable of participating in a variety of chemical transformations. Its reactivity is primarily centered around the nucleophilic lone pair of electrons on the nitrogen atom.
Nucleophilic Reactivity and Substitution Pathways
The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows it to readily react with electrophiles.
N-Alkylation: The primary amine can undergo nucleophilic substitution reactions with alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. However, the initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the potential for over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts. rsc.orgnih.gov To achieve selective monoalkylation, specific strategies such as using a large excess of the primary amine or employing protecting groups may be necessary. libretexts.org
N-Acylation: Primary amines react vigorously with acyl chlorides and acid anhydrides to form N-substituted amides. nih.govepa.govorganic-chemistry.org This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is generally much faster than N-alkylation and typically proceeds to completion without the issue of over-acylation, as the resulting amide is significantly less nucleophilic and basic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. nih.govorganic-chemistry.org
Table 1: Representative Nucleophilic Substitution Reactions of Primary Amines This table presents generalized data for reactions analogous to those expected for this compound, based on established chemical principles.
| Reaction Type | Electrophile | Typical Conditions | Product Type | Mechanistic Pathway |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Secondary Amine | SN2 |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Substituted Amide | Nucleophilic Acyl Substitution |
Amine-Directed Reactions and Regioselectivity
The presence of the aminomethyl group can direct the outcome of reactions at other sites within the molecule. While specific studies on this compound are not prevalent, intramolecular cyclization reactions in similar amino ethers are well-documented. For instance, under appropriate conditions, the amino group can act as an intramolecular nucleophile, attacking an electrophilic center within the same molecule. In the case of this compound, if the methoxy (B1213986) group were converted into a better leaving group, the amine could potentially attack the tertiary carbon to form a four-membered azetidine (B1206935) ring. However, the formation of four-membered rings can be kinetically disfavored. researchgate.net More commonly, such intramolecular reactions lead to the formation of more stable five- or six-membered rings. For example, derivatives of 1,3-amino alcohols can undergo cyclization to form oxazinanes. nih.gov
Table 2: Factors Influencing Intramolecular Cyclization of Amino Ethers/Alcohols This table is based on general principles of intramolecular reactions and data from analogous systems.
| Factor | Influence on Cyclization | Rationale |
| Ring Size | 5- and 6-membered rings are favored over 3-, 4-, and 7-membered rings. | Thermodynamic stability (less ring strain) and favorable transition state entropy. researchgate.net |
| Nature of Leaving Group | Better leaving groups accelerate the reaction. | Facilitates the nucleophilic attack by the amine. |
| Reaction Conditions | Use of a base can deprotonate the amine, increasing its nucleophilicity. | The free amine is a stronger nucleophile than its protonated form. |
| Substituent Effects | Steric hindrance around the reaction centers can slow down the reaction. | Hinders the approach of the nucleophile to the electrophilic center. |
Oxidative and Reductive Transformations of the Amino Group
The aminomethyl group can undergo both oxidation and reduction reactions.
Oxidation: Primary amines can be oxidized to various products depending on the oxidizing agent and reaction conditions. A common transformation is the oxidation to imines, which can be achieved using a variety of catalytic systems, including those based on copper, gold, or iron, often with an oxidant like molecular oxygen or hydrogen peroxide. Current time information in Bangalore, IN.frontiersin.orgyoutube.comnih.gov The resulting imine can be a stable product or can be further hydrolyzed to an aldehyde. The oxidation of β-amino alcohols can be selectively carried out to yield α-amino aldehydes. researchgate.net
Reductive Amination: While the aminomethyl group itself is already in a reduced state, it can participate in reductive amination reactions if it first reacts with a carbonyl compound to form an imine, which is then reduced. More relevant to its synthetic utility, primary amines are often the target products of reductive amination of aldehydes and ketones with ammonia (B1221849). acs.orgdalalinstitute.com This process involves the formation of an imine or enamine intermediate followed by reduction with a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. rsc.orgacs.orgwikipedia.org
Reactivity of the Tertiary Ether Moiety
The tertiary ether group in this compound is generally stable under neutral and basic conditions. However, under acidic conditions, it can undergo cleavage.
Cleavage Reactions and Their Regioselectivity
The cleavage of ethers is most commonly achieved using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.org For tertiary ethers, the cleavage reaction proceeds through an SN1 mechanism. masterorganicchemistry.comdalalinstitute.com The first step involves the protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). The departure of the leaving group results in the formation of a stable tertiary carbocation. This carbocation is then attacked by the halide nucleophile (e.g., I⁻ or Br⁻) to yield the corresponding tertiary alkyl halide.
The regioselectivity of this cleavage is high, with the C-O bond to the tertiary carbon being preferentially cleaved due to the stability of the resulting tertiary carbocation. libretexts.org Cleavage of the methyl-oxygen bond would require the formation of a highly unstable methyl cation and is therefore not a favored pathway.
Table 3: Acid-Catalyzed Cleavage of Tertiary Ethers This table presents generalized data for reactions analogous to the cleavage of the tertiary ether in this compound.
| Reagent | Typical Conditions | Products | Mechanistic Pathway |
| Concentrated HI | Heat | Tertiary Alkyl Iodide + Methanol (B129727) | SN1 |
| Concentrated HBr | Heat | Tertiary Alkyl Bromide + Methanol | SN1 |
| Trifluoroacetic Acid (TFA) | Heat | Alkene + Methanol | E1 |
Participation in Neighboring Group Effects
Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.orgchemicalbook.com This participation can significantly affect the rate and stereochemistry of a reaction.
In the context of this compound, the aminomethyl group is positioned in a way that it could potentially participate in the cleavage of the ether linkage. If the ether were to be cleaved under conditions that favor an SN1-type mechanism, the nitrogen atom's lone pair could potentially stabilize the incipient tertiary carbocation through space. More directly, if a reaction were to occur at the carbon bearing the aminomethyl group (for instance, if it were attached to a leaving group), the nitrogen could act as an intramolecular nucleophile, leading to the formation of a cyclic intermediate. dalalinstitute.comyoutube.com Such participation often results in an enhanced reaction rate and retention of stereochemistry at the reaction center. researchgate.netchem-station.com While direct evidence for NGP in the reactions of this compound is not available in the literature, the 1,3-relationship between the amino and methoxy groups makes such an interaction plausible under specific reaction conditions, particularly in solvolysis reactions where a carbocation might be formed. wikipedia.orgscribd.com The ability of an amino group to provide anchimeric assistance has been documented in various systems, often leading to the formation of aziridinium (B1262131) or other cyclic ammonium ions as intermediates. mdpi.com
Intramolecular Cyclization and Rearrangement Pathways (e.g., drawing parallels from amino alcohol cyclizations)
The structure of this compound, featuring a primary aminomethyl group and a methoxy group separated by a quaternary carbon, is analogous to a 1,2-amino alcohol derivative. This structural arrangement is ripe for intramolecular cyclization, a common and powerful transformation in organic synthesis for the construction of heterocyclic rings. The most probable cyclization pathway would involve the nucleophilic attack of the primary amine onto the carbon bearing the methoxy group, with the methoxy group acting as a leaving group.
This transformation can be catalyzed by various means, often requiring activation of the C-O bond. Drawing parallels from the extensive research on amino alcohol cyclization, several mechanistic scenarios can be envisioned. rsc.orgrsc.orgresearchgate.net One prominent mechanism involves a "hydrogen shuttling" or "borrowing hydrogen" strategy, typically catalyzed by transition metals like ruthenium or iridium. rsc.org In such a process, the alcohol (or in this case, a derivative thereof) is first oxidized in situ to an aldehyde. The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst, now acting as a hydride donor, to yield the cyclic amine. rsc.org
For this compound, a similar pathway could be initiated by the Lewis acid-assisted departure of the methoxy group to form a transient carbocation or an oxonium ion, which would be highly reactive towards intramolecular nucleophilic attack by the amine. Alternatively, under appropriate conditions, direct SN2 displacement of the methoxy group by the amine could occur, although this is generally less facile for a tertiary carbon center.
The likely product of such an intramolecular cyclization would be a substituted piperidine (B6355638), specifically 4-butyl-4-methylpiperidine, resulting from a 6-endo-tet cyclization. The formation of a six-membered ring is generally favored in such systems. libretexts.org
Hypothetical Reaction Scheme for Intramolecular Cyclization:
Step 1: Activation of the Methoxy Group: In the presence of a Lewis acid (e.g., BF3·OEt2) or a protic acid, the methoxy group is protonated or coordinated, making it a better leaving group.
Step 2: Nucleophilic Attack: The lone pair of the nitrogen atom of the aminomethyl group attacks the electrophilic carbon at the 3-position.
Step 3: Ring Closure and Deprotonation: A six-membered ring is formed, and subsequent loss of methanol and a proton yields the final piperidine derivative.
Rearrangement pathways, such as the Stevens or Sommelet-Hauser rearrangements, are less likely for the parent compound under standard cyclization conditions but could be induced under specific basic or thermal conditions, especially if the amine were quaternized.
Stereochemical Outcomes and Diastereomeric Ratios in Complex Reactions
The carbon atom at the 3-position of this compound is a stereocenter. Therefore, any reaction involving this center will have stereochemical implications. The intramolecular cyclization discussed above would proceed through a transition state where the stereochemistry of the starting material could influence the conformation of the newly formed ring.
In more complex reactions, where new stereocenters might be formed, the diastereomeric ratio of the products is of paramount importance. While direct data for our target compound is unavailable, we can infer potential outcomes from studies on analogous systems. For instance, in the diastereoconvergent synthesis of amino alcohols, the stereochemistry of the final product can be independent of the starting material's stereochemistry, with the catalyst or reaction conditions dictating the outcome. nih.govnsf.gov
Let's consider a hypothetical reaction where this compound is used as a building block in a multi-component reaction, for example, a domino cyclization with a chiral auxiliary. The diastereomeric ratio of the resulting complex heterocyclic product would be influenced by several factors:
Substrate Control: The inherent chirality of the this compound molecule would exert a degree of stereocontrol.
Reagent Control: The chirality of any catalysts or reagents used would play a significant role, potentially overriding the substrate's influence in a "matched" case or leading to poor selectivity in a "mismatched" scenario. ru.nl
Reaction Conditions: Temperature, solvent, and pressure can all affect the energy of the diastereomeric transition states, thereby influencing the product ratio.
To illustrate this, a hypothetical data table is presented below, based on typical results observed in the diastereoselective synthesis of substituted piperidines from chiral amino alcohols.
Table 1: Hypothetical Diastereomeric Ratios in a Catalyzed Cyclization-Addition Reaction of (R)-3-(Aminomethyl)-3-methoxyheptane
| Entry | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | Uncatalyzed | Toluene | 80 | 60:40 |
| 2 | Catalyst X (Chiral) | Dichloromethane | 25 | 95:5 |
| 3 | Catalyst Y (Chiral) | Tetrahydrofuran | 0 | 80:20 |
| 4 | Catalyst X (Chiral) | Toluene | 80 | 90:10 |
This table is for illustrative purposes only and is based on general trends in asymmetric catalysis, not on experimental data for the specific compound.
The data in the hypothetical table suggests that a chiral catalyst (Catalyst X) can significantly enhance the diastereoselectivity of the reaction (Entry 2 vs. Entry 1). The choice of solvent and temperature can also modulate this selectivity (Entry 3 and 4).
Derivatization Strategies and Analogue Synthesis of 3 Aminomethyl 3 Methoxyheptane
Amine Derivatization for Structure-Reactivity Studies
The nucleophilic nature of the primary amine readily allows for acylation, alkylation, and sulfonylation reactions. However, the neopentyl-like environment, with a quaternary carbon adjacent to the aminomethyl group, can impose steric limitations.
Acylation of the primary amine to form amides is a fundamental transformation. Standard acylation conditions using acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, are generally applicable. For sterically demanding or electronically deactivated amines, more robust coupling protocols may be necessary. For instance, the use of acyl fluorides at elevated temperatures has proven effective for coupling sterically hindered substrates where standard methods may fail. rsc.org Another approach for challenging acylations involves the use of a large excess of the acylating agent and an auxiliary base like collidine to prevent side reactions. youtube.com
Alkylation introduces alkyl groups onto the amine nitrogen. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. wikipedia.org To achieve mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. For the synthesis of secondary amines from primary amines, a useful strategy involves converting the primary amine into a more acidic derivative, such as a sulfonamide or carbamate, which can be deprotonated and then alkylated, followed by deprotection to yield the desired secondary amine. youtube.com
Sulfonylation of the primary amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base, yields sulfonamides. wikipedia.orglibretexts.org This reaction, often referred to as the Hinsberg reaction, is generally efficient for primary amines. libretexts.org For less nucleophilic or sterically hindered amines, the use of a catalyst, such as indium(III) triflate, can facilitate the sulfonylation process, broadening the scope of applicable substrates. organic-chemistry.org
Table 1: Representative Reagents for Amine Derivatization
| Derivatization | Reagent Class | Specific Example | Product |
| Acylation | Acyl Halide | Acetyl chloride | N-(3-(methoxymethyl)heptan-3-yl)methyl)acetamide |
| Acylation | Acid Anhydride | Acetic anhydride | N-(3-(methoxymethyl)heptan-3-yl)methyl)acetamide |
| Alkylation | Alkyl Halide | Methyl iodide | N-methyl-1-(3-methoxyheptan-3-yl)methanamine |
| Alkylation | Aldehyde (Reductive Amination) | Formaldehyde (B43269), NaBH3CN | N-methyl-1-(3-methoxyheptan-3-yl)methanamine |
| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-((3-methoxyheptan-3-yl)methyl)-4-methylbenzenesulfonamide |
The primary amine of 3-(aminomethyl)-3-methoxyheptane is a versatile building block for the synthesis of more complex structures, including imines, amides, and various heterocyclic systems.
Imine formation occurs through the condensation of the primary amine with an aldehyde or a ketone, typically under mildly acidic conditions or with the removal of water to drive the equilibrium. nih.govmasterorganicchemistry.comyoutube.com The resulting imines, or Schiff bases, are characterized by a carbon-nitrogen double bond and can serve as intermediates for further synthetic transformations. masterorganicchemistry.comyoutube.com The reaction is reversible and can be influenced by pH and the presence of dehydrating agents. nih.govyoutube.com
Amide formation , as discussed previously, is a robust reaction. Beyond simple acylation, coupling with a wide range of carboxylic acids can be achieved using various coupling reagents. For sterically hindered amines, specialized reagents and conditions are often necessary to achieve good yields. For example, titanium tetrachloride (TiCl4) has been shown to mediate the direct condensation of carboxylic acids and amines, although the reaction proceeds with lower yields when both coupling partners are sterically hindered. nih.gov Alternative methods for the synthesis of sterically hindered amides include the direct coupling of Grignard reagents to isocyanates. chimia.ch
Heterocyclic structures can be synthesized from this compound through reactions that involve the primary amine in ring-forming processes. For instance, reaction with diketones or their equivalents can lead to the formation of pyrrole (B145914) derivatives. Condensation with β-ketoesters can yield pyrimidinones, and reactions with appropriate bifunctional electrophiles can provide access to a variety of other nitrogen-containing heterocycles. The specific heterocyclic system formed will depend on the nature of the reaction partner and the reaction conditions employed.
Modification of the Ether Linkage
The methoxy (B1213986) group in this compound, being attached to a tertiary carbon, exhibits reactivity characteristic of sterically hindered ethers. Modifications at this position can be used to introduce new functional groups or to explore the impact of different ether substituents on the molecule's properties.
Ether cleavage of the C-O bond in hindered ethers typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com For tertiary ethers, the cleavage often proceeds via an SN1-type mechanism, where protonation of the ether oxygen is followed by the loss of methanol (B129727) to form a stable tertiary carbocation. libretexts.orglibretexts.orgmasterorganicchemistry.com This carbocation is then trapped by the halide nucleophile. The use of Lewis acids, such as boron tribromide (BBr3), is another effective method for cleaving ethers, particularly aryl methyl ethers, and can often be performed under milder conditions than with strong mineral acids. masterorganicchemistry.com
Re-etherification of the resulting tertiary alcohol can be accomplished through several methods. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for the synthesis of tertiary ethers due to competing elimination reactions. masterorganicchemistry.com A more effective approach is the acid-catalyzed addition of an alcohol to an alkene, which can be formed from the tertiary alcohol via dehydration. masterorganicchemistry.commasterorganicchemistry.com However, this method can be limited by the potential for carbocation rearrangements. masterorganicchemistry.com A milder and more controlled method for the synthesis of tertiary ethers is the alkoxymercuration-demercuration of an alkene in the presence of an alcohol. masterorganicchemistry.com More modern, iron-catalyzed methods for the direct etherification and transetherification of alcohols have also been developed, offering a more environmentally benign alternative. nih.gov
Table 2: Potential Ether Modification Reactions
| Reaction | Reagent(s) | Intermediate/Product |
| Ether Cleavage | HBr or HI | 3-(aminomethyl)heptan-3-ol |
| Ether Cleavage | BBr3 | 3-(aminomethyl)heptan-3-ol |
| Re-etherification | 1) H2SO4, heat; 2) R-OH | 3-(aminomethyl)-3-(alkoxy)heptane |
| Re-etherification | 1) Hg(OAc)2, R-OH; 2) NaBH4 | 3-(aminomethyl)-3-(alkoxy)heptane |
| Re-etherification | Fe(OTf)3, R-OH | 3-(aminomethyl)-3-(alkoxy)heptane |
The synthesis of chiral ether analogues of this compound would require the introduction of a stereocenter at the tertiary carbon. This can be achieved by starting with or creating a chiral tertiary alcohol. The enantioselective synthesis of tertiary alcohols is a challenging area of organic synthesis, but several methods have been developed. google.comacs.org Once the chiral tertiary alcohol is obtained, it can be converted to the corresponding chiral ether. Asymmetric etherification reactions, while less common, can also be employed. For example, the use of chiral Brønsted acids as catalysts for the intramolecular synthesis of ethers has been reported to proceed with high enantioselectivity. masterorganicchemistry.com
Chain Elongation and Functional Group Interconversion on the Heptane (B126788) Backbone
Modifying the heptane backbone of this compound allows for the exploration of a wider chemical space and the introduction of additional functional groups.
Chain elongation can be achieved through various carbon-carbon bond-forming reactions. For example, if a suitable leaving group is introduced onto the heptane chain, it can be displaced by a carbon nucleophile in an SN2 reaction. Alternatively, the introduction of a carbonyl group onto the chain via oxidation of a hydroxyl group (which could be introduced through functional group interconversion) would allow for Wittig-type reactions or Grignard additions to extend the carbon skeleton.
Functional group interconversion (FGI) refers to the transformation of one functional group into another. scribd.comslideshare.netsolubilityofthings.comimperial.ac.ukub.edu This is a powerful strategy for accessing a variety of analogues from a common intermediate. For example, a hydroxyl group could be introduced onto the heptane backbone via selective C-H oxidation. This alcohol could then be oxidized to a ketone, which could undergo a variety of further transformations. Alternatively, radical-mediated C-H alkylation could be used to directly introduce new alkyl groups onto the heptane chain, although controlling the regioselectivity of such reactions can be challenging. researchgate.net The cleavage of the ether to a tertiary alcohol, as described in section 4.2.1, followed by elimination would generate an alkene. This alkene could then serve as a handle for a wide range of functional group interconversions, such as hydroboration-oxidation to introduce a hydroxyl group at a different position, or ozonolysis to cleave the carbon-carbon double bond and introduce carbonyl functionalities.
Synthesis of Polymeric and Oligomeric Conjugates
The covalent attachment of small molecules like this compound to polymers or oligomers can yield novel materials with tailored properties. The primary amine group of this compound serves as a key functional handle for its incorporation into larger polymeric structures. While specific literature on the polymerization of this exact compound is not available, several established strategies for the conjugation of primary amines to polymers can be applied. These methods primarily include attachment to a pre-formed polymer backbone or use as an initiator in a polymerization reaction.
One of the most prevalent methods for attaching primary amines to a polymer is through the amidation of polymers containing activated ester groups. nih.govcreative-biolabs.comcreative-biogene.com This approach involves a polymer that has been functionalized with moieties such as N-hydroxysuccinimide (NHS) esters. The primary amine of this compound can then react with these active esters under mild conditions to form a stable amide bond, effectively tethering the molecule to the polymer chain. This method is widely employed due to its high efficiency and selectivity for primary amines. creative-biogene.com
Another versatile strategy is reductive amination. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot reaction involves the initial reaction of the primary amine of this compound with a polymer bearing aldehyde or ketone functionalities to form an intermediate imine. wikipedia.org This imine is then subsequently reduced using a mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield a stable secondary amine linkage. wikipedia.orgmasterorganicchemistry.com Reductive amination is a robust and common technique, particularly in the realm of bioconjugation. google.com
Furthermore, this compound can theoretically be employed as an initiator for the ring-opening polymerization (ROP) of certain cyclic monomers. acs.orgmdpi.comresearchgate.net Primary amines are known to initiate the polymerization of N-carboxyanhydrides (NCAs) and some cyclic esters like lactide and caprolactone. vot.plresearchgate.net In such a scenario, the amine group would attack the cyclic monomer, initiating a chain growth process. The result would be a polymer chain with the this compound moiety at one terminus. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.
The following table provides a hypothetical example of reaction parameters for the conjugation of this compound to an N-hydroxysuccinimide-activated polymer.
| Parameter | Value |
| Polymer Backbone | Poly(N-hydroxysuccinimide methacrylate) |
| Amine Compound | This compound |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 25°C |
| Molar Ratio (Amine:NHS-ester) | 1.2:1 |
| Reaction Time | 12 hours |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 3-(Aminomethyl)-3-methoxyheptane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete assignment of all proton and carbon signals.
Comprehensive Assignment via 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
The structure of this compound features a quaternary carbon (C3) which makes through-bond correlation experiments essential for piecing together the molecular framework. Based on established chemical shift principles, a predicted set of ¹H and ¹³C NMR data is presented below. acdlabs.comhw.ac.uklibretexts.org
Predicted ¹H and ¹³C NMR Data
| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |
| 1 | ~14.1 | ~0.90 | t | 3H |
| 2 | ~40.0 | ~1.55 | t | 2H |
| 3 | ~75.0 | - | - | - |
| 4 | ~35.0 | ~1.45 | m | 2H |
| 5 | ~23.0 | ~1.30 | m | 2H |
| 6 | ~22.5 | ~1.30 | m | 2H |
| 7 | ~14.0 | ~0.90 | t | 3H |
| 8 (CH₂) | ~50.0 | ~2.70 | s | 2H |
| 9 (OCH₃) | ~51.0 | ~3.20 | s | 3H |
| NH₂ | - | ~1.50 | br s | 2H |
2D NMR Correlation Analysis:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be observed between the protons of the ethyl group (H2-H1) and along the n-butyl group (H4-H5-H6-H7). The aminomethyl (H8), methoxy (B1213986) (H9), and amine (NH₂) protons would appear as singlets or broad singlets and would not show COSY cross-peaks to the alkyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would allow for the unambiguous assignment of each carbon atom that bears protons. For example, the triplet at ~0.90 ppm would correlate to the carbon at ~14.0 ppm (C7), and the singlet at ~3.20 ppm would correlate to the methoxy carbon at ~51.0 ppm (C9).
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. It would definitively establish the connectivity around the quaternary carbon (C3). Crucial expected correlations would include:
Protons of the methoxy group (H9) to the quaternary carbon (C3).
Protons of the aminomethyl group (H8) to the quaternary carbon (C3).
Protons on C2 and C4 to the quaternary carbon (C3).
Protons on C2 to C1, and protons on C4 to C5, confirming the alkyl chain structures.
NOESY (Nuclear Overhauser Effect Spectroscopy): This through-space correlation experiment would provide information about the spatial proximity of protons, aiding in conformational analysis. NOE cross-peaks would be expected between the methoxy protons (H9) and the protons of the aminomethyl group (H8), as well as with protons on C2 and C4, depending on the preferred rotational conformation around the C-O and C-C bonds.
Dynamic NMR for Conformational Exchange Studies
The structure of this compound, with multiple substituents around the C3-C4 bond, suggests the possibility of hindered rotation and the existence of distinct stable conformers (rotamers) at lower temperatures.
Variable-temperature (VT) NMR studies could be employed to investigate these dynamic processes. At sufficiently low temperatures, the rotation around the C3-C4 bond might become slow on the NMR timescale, leading to the appearance of separate signals for protons and carbons in each unique rotamer. As the temperature is increased, these distinct signals would broaden and eventually coalesce into the single, averaged signals observed at room temperature. By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. frontiersin.org
Mass Spectrometry (MS) for Elucidating Fragmentation Pathways and Molecular Structure
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound based on its ionization and subsequent fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). For this compound, with a molecular formula of C₉H₂₁NO, the theoretical exact monoisotopic mass can be calculated.
This precise mass measurement is invaluable for confirming the elemental composition of the molecule. It allows for the differentiation between compounds that have the same nominal mass but different atomic compositions, thereby providing a high degree of confidence in the molecular formula assignment. youtube.comnasa.govlibretexts.org
Predicted HRMS Data
| Parameter | Value |
| Molecular Formula | C₉H₂₁NO |
| Nominal Mass | 159 amu |
| Monoisotopic Mass | 159.16231 Da |
| Ionization Mode (Predicted) | ESI+ |
| Observed Ion [M+H]⁺ | 160.16979 Da |
Tandem Mass Spectrometry (MS/MS) for Structural Characterization
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of daughter ions. This technique is instrumental in elucidating the structure of a molecule by revealing its characteristic fragmentation pathways. For this compound, fragmentation would be directed by the primary amine and tertiary ether functional groups. nih.govwikipedia.org
Predicted Fragmentation Pathways: whitman.edujove.comjove.comwhitman.edudummies.com
Alpha-cleavage at the amine: A characteristic fragmentation for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of the heptyl-methoxy portion of the molecule, leading to the formation of a stable iminium ion, CH₂=NH₂⁺.
Cleavage adjacent to the ether oxygen: Ethers commonly fragment via cleavage of a C-C bond alpha to the oxygen atom. For this molecule, the most likely pathway is the loss of the larger alkyl group (the n-butyl group) as a radical, which would result in a stable oxonium ion.
Loss of the methoxy group: Cleavage of the C3-O bond could lead to the loss of a methoxy radical (•OCH₃).
Hypothetical MS/MS Fragmentation Table for [M+H]⁺
| m/z of Fragment Ion | Proposed Loss | Structure of Fragment |
| 128.14 | CH₃OH (Methanol) | C₈H₁₈N⁺ |
| 102.12 | C₄H₉• (Butyl radical) | C₅H₁₂NO⁺ |
| 88.08 | C₅H₁₁• (Pentyl radical) | C₄H₁₀NO⁺ |
| 72.08 | C₆H₁₃O• | C₃H₈N⁺ |
| 30.04 | C₈H₁₇O• | CH₄N⁺ |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis, distinguishing ions based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. nih.govwikipedia.orgresearchgate.net This technique can separate isomers and even different conformational states of the same molecule.
For the [M+H]⁺ ion of this compound, different gas-phase conformations could exist. For example, an extended, linear conformer would experience more collisions with the drift gas and thus have a longer drift time (larger collision cross-section, CCS) than a more compact, folded conformer where intramolecular hydrogen bonding might occur between the amine and ether oxygen. By measuring the drift times, IMS-MS can provide valuable experimental data on the molecule's three-dimensional shape in the gas phase, complementing the solution-phase data from NMR. acs.orgacs.org
Hypothetical IMS-MS Data for Conformational Analysis
| Conformer | Proposed Structure | Predicted Relative CCS |
| A | Extended/Linear | Larger |
| B | Compact/Folded | Smaller |
Vibrational Spectroscopy for Functional Group and Conformation Analysis
Vibrational spectroscopy provides critical insights into the molecular structure of this compound by identifying its characteristic functional groups and offering information about its conformational arrangement.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its primary amine and ether moieties, as well as the hydrocarbon backbone.
The primary amine (-NH₂) group gives rise to several characteristic vibrations. Two medium-intensity bands are anticipated in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com Additionally, a broader N-H bending (scissoring) vibration is expected to appear in the range of 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration of an aliphatic amine typically absorbs in the 1250-1020 cm⁻¹ region. orgchemboulder.com
The ether linkage (C-O-C) is characterized by a strong C-O stretching band. For aliphatic ethers, this absorption is typically observed between 1150 and 1085 cm⁻¹. wpmucdn.com The spectrum will also be populated by absorptions from the heptane (B126788) backbone, including C-H stretching vibrations from the methyl and methylene (B1212753) groups just below 3000 cm⁻¹, and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3400-3300 | Asymmetric N-H Stretch | Primary Amine | Medium |
| 3330-3250 | Symmetric N-H Stretch | Primary Amine | Medium |
| 2960-2850 | C-H Stretch | Alkane | Strong |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine | Medium |
| 1465 | C-H Bend (Methylene) | Alkane | Medium |
| 1375 | C-H Bend (Methyl) | Alkane | Medium |
| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium |
| 1150-1085 | C-O Stretch | Ether | Strong |
| 910-665 | N-H Wag | Primary Amine | Broad |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about molecular vibrations and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to provide a detailed "fingerprint" of the molecule.
The C-H stretching vibrations of the alkyl chain will be prominent in the 3000-2800 cm⁻¹ region. The C-C skeletal vibrations of the heptane backbone will produce a series of bands in the fingerprint region (below 1500 cm⁻¹), which are highly specific to the molecule's conformation. While N-H and C-O stretching bands are also present in the Raman spectrum, they are often weaker than in the corresponding IR spectrum. However, the symmetric vibrations of the molecule can lead to strong Raman signals, providing valuable structural information. The analysis of Raman spectra of amino acids has shown characteristic bands that can be used for their identification. researchgate.net
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
The carbon atom at the third position of the heptane chain in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiroptical spectroscopic techniques are essential for determining the enantiomeric purity and the absolute configuration of such molecules.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound with the wavelength of plane-polarized light. Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. fiveable.me Both techniques are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.
For this compound, the presence of chromophores, even weak ones like the amine and ether groups, can give rise to a Cotton effect in the ORD and CD spectra. kud.ac.in A positive or negative Cotton effect can be correlated with the absolute configuration (R or S) of the stereocenter, often by comparison with structurally related compounds of known configuration. The magnitude of the optical rotation or the CD signal is proportional to the concentration of the chiral enantiomer, allowing for the determination of enantiomeric excess in a sample. jasco-global.com While specific ORD and CD data for this compound are not publicly available, these techniques represent the primary methods for its stereochemical characterization.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions are then separated by their mass-to-charge ratio (m/z).
The mass spectrum of this compound is predicted to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of its structure, with cleavage occurring at specific bonds. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass. jove.com
Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The loss of a butyl radical would result in a fragment at m/z 102.
Cleavage of the C-O bond of the ether, which is a common fragmentation pathway for ethers. whitman.edu
Loss of the methoxy group (-OCH₃), resulting in a fragment ion.
Fragmentation of the heptane backbone , producing a series of alkyl fragments.
Predicted Key Mass Fragments for this compound in GC-MS
| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Fragmentation Pathway |
| 159 | [M]⁺ | Molecular Ion |
| 128 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 102 | [M - C₄H₉]⁺ | Alpha-cleavage with loss of a butyl radical |
| 86 | Further fragmentation of the iminium ion | |
| 57 | [C₄H₉]⁺ | Butyl cation from cleavage of the heptane chain |
| 44 | [CH₂NH₂]⁺ | Cleavage at the bond between C3 and the aminomethyl group |
| 30 | [CH₂=NH₂]⁺ | Iminium ion from alpha-cleavage |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
The separation of enantiomers of the chiral compound this compound is a critical analytical challenge for its characterization and quality control. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the premier technique for this purpose, offering high resolution and sensitivity for the quantification of individual enantiomers. The underlying principle of this method involves the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase, leading to different retention times and thus, their separation.
The selection of an appropriate CSP is paramount for achieving successful enantioseparation. Given the structure of this compound, which features a primary amine group and a stereocenter, several types of CSPs could theoretically be employed. These include polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose), Pirkle-type CSPs, macrocyclic antibiotic CSPs (e.g., teicoplanin or vancomycin), and ligand-exchange CSPs. The choice among these depends on the specific interaction mechanisms—such as hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation—that can be established between the analyte and the chiral selector.
For primary amines like this compound, polysaccharide-based and macrocyclic antibiotic CSPs are often effective. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol (e.g., isopropanol, ethanol), plays a crucial role in modulating the retention and selectivity of the separation. The concentration of the polar modifier is a key parameter to optimize, as it influences the interactions between the analyte, the stationary phase, and the mobile phase.
Hypothetical Research Findings:
To illustrate the potential application of this methodology, a hypothetical study could be designed to separate the enantiomers of this compound. In such a study, different polysaccharide-based chiral columns, such as those with cellulose or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, would be tested. The mobile phase would likely consist of a mixture of n-hexane and an alcohol modifier.
Table 1: Hypothetical HPLC Conditions for Chiral Separation of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | n-Hexane:Ethanol (85:15, v/v) | n-Hexane:Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Column Temperature | 25 °C | 30 °C | 25 °C |
The results of such a hypothetical study would be evaluated based on the retention factors (k), the separation factor (α), and the resolution (Rs) between the enantiomeric peaks. The goal would be to achieve baseline separation (Rs ≥ 1.5) with reasonable analysis times.
Table 2: Hypothetical Chromatographic Results
| Condition | Enantiomer | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| 1 | Enantiomer 1 | 8.2 | 1.25 | 1.8 |
| Enantiomer 2 | 9.8 | |||
| 2 | Enantiomer 1 | 7.5 | 1.18 | 1.4 |
| Enantiomer 2 | 8.7 | |||
| 3 | Enantiomer 1 | 12.1 | 1.32 | 2.1 |
| Enantiomer 2 | 15.2 |
In this hypothetical scenario, Condition 3 would be identified as the optimal method, providing the best resolution of the two enantiomers. The development of such a method is essential for determining the enantiomeric purity of this compound, which is a critical quality attribute for its potential applications. The method would then typically undergo validation according to established guidelines to ensure its accuracy, precision, linearity, and robustness.
Computational Chemistry and Theoretical Studies of 3 Aminomethyl 3 Methoxyheptane
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are fundamental to understanding the intrinsic properties of a molecule like 3-(Aminomethyl)-3-methoxyheptane. rowansci.comnih.gov These methods solve the Schrödinger equation for a given arrangement of atoms, providing insights into the molecule's geometry and the distribution of its electrons.
Conformational Analysis and Energy Landscapes
The heptane (B126788) backbone of this compound imparts significant conformational flexibility. stackexchange.com Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. libretexts.org For this molecule, key rotations would occur around the C-C bonds of the heptane chain, as well as the C-C, C-N, and C-O bonds associated with the aminomethyl and methoxy (B1213986) substituents.
The relative energies of these conformers are influenced by several factors, including:
Torsional Strain: Arising from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally more stable. libretexts.orglibretexts.org
Steric Hindrance: Repulsive interactions that occur when bulky groups are forced into close proximity. libretexts.org
Intramolecular Interactions: Potential hydrogen bonding between the amine hydrogen atoms and the methoxy oxygen atom could stabilize certain conformations.
A theoretical conformational search would likely identify numerous local energy minima on the potential energy surface. The global minimum would represent the most stable conformation of the molecule in the gas phase. The energy differences between various conformers would determine their relative populations at a given temperature.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Interaction Type | Hypothetical Relative Energy (kcal/mol) |
| Anti | 180° | Minimal Steric Hindrance | 0.0 |
| Gauche | 60° | Moderate Steric Hindrance | 0.9 |
| Eclipsed | 0° | High Torsional/Steric Strain | > 5.0 |
Note: This table is illustrative and based on general principles of conformational analysis of alkanes. Actual values would require specific quantum chemical calculations.
Charge Distribution and Reactivity Prediction
The presence of electronegative nitrogen and oxygen atoms in the aminomethyl and methoxy groups leads to a non-uniform distribution of electron density within the this compound molecule. libretexts.orgnih.gov Quantum chemical calculations can provide detailed information about this charge distribution through various methods, such as Mulliken population analysis or by calculating the electrostatic potential.
The nitrogen atom of the primary amine and the oxygen atom of the methoxy group will possess partial negative charges, while the hydrogen atoms of the amine and the carbons bonded to these heteroatoms will have partial positive charges. nih.gov This charge distribution is critical for predicting the molecule's reactivity.
Nucleophilic Sites: The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a primary site for nucleophilic attack. The oxygen of the methoxy group is also a potential, albeit weaker, nucleophilic center.
Electrophilic Sites: Protons on the amine group could be abstracted by a strong base, and the carbon atoms attached to the nitrogen and oxygen are potential sites for electrophilic attack.
Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO is often associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). For this compound, the HOMO would likely be localized on the aminomethyl group.
Mechanistic Pathway Elucidation through Transition State Modeling
Theoretical chemistry can be used to model the pathways of chemical reactions involving this compound. nih.govacs.org This is achieved by locating the transition state, which is the highest energy point along the reaction coordinate. ucsb.edu By calculating the structure and energy of the transition state, chemists can determine the activation energy of a reaction, providing insights into its feasibility and rate. mit.eduyoutube.com
For example, in a reaction where the amine group acts as a nucleophile, such as in an SN2 reaction, computational modeling could elucidate the geometry of the pentacoordinate transition state. ucsb.edu Similarly, the mechanism of protonation or other reactions involving the methoxy group could be investigated. These calculations are computationally intensive but provide invaluable information that is often difficult to obtain experimentally. mit.edu
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are powerful tools for predicting and helping to interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov
NMR Spectroscopy: The chemical environment of each proton and carbon atom in this compound is unique, leading to a distinct set of signals in its ¹H and ¹³C NMR spectra. nih.gov Quantum chemical calculations can predict the shielding tensors for each nucleus, which can then be converted into chemical shifts. nih.gov For instance, the protons on the carbon adjacent to the nitrogen of the amine would be expected to appear in the 2.3-3.0 ppm range in the ¹H NMR spectrum, while those adjacent to the ether oxygen would be in the 3.4-4.5 ppm range. pressbooks.puboregonstate.edu Carbons bonded to the nitrogen and oxygen would also show characteristic downfield shifts in the ¹³C NMR spectrum. libretexts.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂-NH₂ | ~2.7 | Singlet (or Triplet if coupled) |
| -O-CH₃ | ~3.3 | Singlet |
| -NH₂ | 1.0 - 3.0 | Broad Singlet |
| Heptane Chain Protons | 0.8 - 1.5 | Complex Multiplets |
Note: These are estimated values based on typical ranges for similar functional groups. pressbooks.puboregonstate.edulibretexts.org Precise prediction requires specific calculations.
Vibrational Frequencies (IR Spectroscopy): The vibrational modes of this compound correspond to the stretching and bending of its bonds. nih.gov Calculations can predict the frequencies and intensities of these vibrations, which correspond to absorption bands in the IR spectrum. Key expected vibrations include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching (around 1000-1250 cm⁻¹), and C-O stretching for the ether (around 1050-1150 cm⁻¹). oregonstate.edulibretexts.org
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are often performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of this compound in a condensed phase, such as in a solvent. nih.gov MD simulations use classical mechanics to simulate the movement of atoms and molecules over time, providing insights into intermolecular interactions and the influence of the solvent on the solute's conformation and dynamics. acs.orgresearchgate.net
For this compound, MD simulations could be used to study:
Solvation: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute and the nature of the interactions (e.g., hydrogen bonding between the amine group and water).
Conformational Dynamics: How the molecule's conformation changes over time in solution, and the influence of the solvent on the relative stability of different conformers.
Aggregation: Whether molecules of this compound tend to self-associate in a particular solvent.
Rational Design of Derivatives based on Structure-Property Relationships
The computational data gathered for this compound can be used to establish structure-property relationships. By understanding how modifications to the molecular structure affect its properties (e.g., reactivity, polarity, binding affinity), it becomes possible to rationally design new derivatives with desired characteristics.
For example, if the goal is to increase the nucleophilicity of the amine, computational models could predict the effect of adding electron-donating groups to the heptane chain. Conversely, if a more sterically hindered amine is desired, the models could explore the impact of adding bulky substituents near the aminomethyl group. This in silico screening process can significantly streamline the discovery and optimization of new molecules for various applications, complementing experimental efforts. acs.orgijrpc.com
Exploration of Non Medical Applications in Chemical Sciences and Materials
Utilization as a Chirality Inducer or Chiral Building Block in Organic Synthesis
The presence of a stereocenter in 3-(Aminomethyl)-3-methoxyheptane makes it a valuable candidate as a chiral building block or auxiliary in asymmetric synthesis. Chiral 1,2-amino alcohols and their derivatives are well-established as effective chiral auxiliaries, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds. acs.org The synthesis of chiral 1,2-amino alcohols is a significant area of research, with methods like asymmetric hydrogenation being employed to achieve high enantioselectivity. researchgate.net
In a similar vein, this compound could be employed to introduce chirality in a variety of organic transformations. The amino group can be temporarily incorporated into a substrate, directing the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary can be cleaved and recovered. The synthesis of chiral β- and γ-amino ethers through the ring-opening of activated aziridines and azetidines highlights the utility of such structures in creating enantiomerically enriched products.
| Potential Application | Relevant Functional Groups | Principle of Action |
| Chiral Auxiliary | Aminomethyl, Stereocenter | Temporary incorporation to direct stereoselective reactions. |
| Chiral Building Block | Full chiral structure | Permanent incorporation into a target molecule to impart chirality. |
Application as a Ligand in Asymmetric Catalysis (e.g., transition metal catalysis)
The development of new chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds with high efficiency. researchgate.netpsu.edu Chiral ligands containing both nitrogen and oxygen donor atoms, such as those that could be derived from this compound, are of significant interest. These bidentate or potentially tridentate ligands can coordinate to a transition metal center, creating a chiral environment that influences the stereochemical course of a catalytic reaction. mdpi.comscispace.com
The design of such ligands is critical for achieving high levels of stereocontrol in metal-catalyzed reactions. rsc.org For instance, chiral cyclopentadienyl (B1206354) ligands have been successfully used in a broad range of metal-catalyzed transformations. researchgate.net The amino and methoxy (B1213986) groups of this compound could chelate to a metal, forming a stable chiral complex capable of catalyzing reactions such as hydrogenations, C-H functionalizations, or cross-coupling reactions with high enantioselectivity. researchgate.netscispace.com The development of new chiral ligands remains a significant area of research in asymmetric metal catalysis. researchgate.net
Role in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. acs.org The amino and methoxy groups of this compound are capable of participating in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. Furthermore, the heptyl chain provides a hydrophobic segment, which can engage in van der Waals and hydrophobic interactions.
These features suggest that this compound could be a valuable component in the construction of host-guest systems. For example, it could be incorporated into larger macrocyclic structures, such as crown ethers or calixarenes, to create receptors with specific binding properties for ions or small organic molecules. researchgate.netresearchgate.netacs.org The formation of complexes between amino-ether macrocycles and metal ions has been demonstrated, highlighting the potential for creating selective host-guest systems. rsc.org The self-assembly of molecules through charge-transfer interactions and hydrogen bonding can lead to the formation of complex materials like hydrogels. rsc.org The principles of molecular recognition in supramolecular chemistry are crucial for the development of new materials and technologies. nih.gov
Incorporation into Polymeric Materials or Functional Coatings
The functional groups of this compound make it an attractive monomer or additive for the creation of functional polymers and coatings. The amino group can be readily functionalized, for example, by reacting it with an acryloyl chloride to introduce a polymerizable double bond. The resulting chiral monomer could then be polymerized to produce a chiral polymer. Such optically active polymers have applications as chiral stationary phases in chromatography for the separation of enantiomers. mdpi.com
The incorporation of chiral amino acid moieties into polymers has been shown to produce well-defined materials with interesting properties, such as pH responsiveness. rsc.org Similarly, polymers containing chiral crown ether units have been synthesized and shown to exhibit chiral recognition capabilities. researchgate.netresearchgate.net
In the context of functional coatings, the amino group can enhance adhesion to substrates and can be used to crosslink the polymer matrix. Amino resins are widely used in the coatings industry for their beneficial attributes. researchgate.netresearchgate.net The incorporation of amino-functionalized siloxanes can create water-repellent coatings. mdpi.com The presence of the heptyl chain would also contribute to the hydrophobicity of a coating. Furthermore, post-polymer modification of polystyrene with chiral amino acids has been used to create materials for the enantioselective separation of racemic mixtures. acs.org The use of amino-functionalized polyhedral oligomeric silsesquioxanes in cyanate (B1221674) ester resins has been shown to improve the thermal stability and other properties of the resulting nanocomposites. mdpi.com
| Material Type | Potential Function of this compound | Resulting Property |
| Chiral Polymer | Chiral monomer | Enantioselective separation, chiral recognition |
| Functional Coating | Additive or crosslinker | Enhanced adhesion, hydrophobicity, specific surface properties |
Precursor for Specialized Reagents or Chemical Sensors
The reactivity of the amino group in this compound allows for its use as a precursor in the synthesis of more complex and specialized reagents. For example, it could be converted into an isocyanate, an isothiocyanate, or a variety of other reactive functional groups. These new reagents could then be used in organic synthesis or for the labeling of other molecules. The synthesis of complex molecules often relies on the availability of versatile precursors. acs.orgacs.org
The binding properties of the amino and methoxy groups also suggest a potential role in the development of chemical sensors. The molecule could be immobilized on a surface and used to selectively bind to target analytes. acs.org The development of biosensors for specific amino acids and other neurochemicals demonstrates the feasibility of using molecules with specific binding capabilities for sensor applications. nih.gov The formation of amino acid precursors through radical reactions in interstellar regions is an area of active research, highlighting the fundamental importance of such molecules. rsc.org
Future Research Directions and Unaddressed Challenges
Development of Scalable and Cost-Effective Synthetic Routes
A primary and formidable challenge is the development of a practical and scalable synthesis for 3-(Aminomethyl)-3-methoxyheptane. The core obstacle is the construction of the quaternary stereocenter, which is notoriously difficult due to steric hindrance. acs.orgnih.gov Future research must focus on creating this C3 center efficiently.
Several hypothetical strategies could be pursued:
Reductive Amination of a Hindered Ketone: A potential route could begin with the synthesis of 3-methoxyheptan-3-carbaldehyde. Subsequent reductive amination would yield the target primary amine. However, synthesizing the precursor aldehyde and achieving efficient amination on a sterically congested center are significant hurdles. rsc.orgrsc.org
Nucleophilic Addition to an Imine: An alternative involves the formation of an imine from 3-methoxy-3-heptanone, followed by the addition of a cyanide-containing nucleophile (a Strecker-type synthesis) or other carbon-based nucleophiles. This approach would require subsequent reduction of the resulting nitrile to the primary amine.
Photoredox Catalysis: Modern methods using photoredox catalysis have shown promise in forging difficult bonds and synthesizing hindered primary amines by coupling radicals from readily available starting materials. researchgate.netacs.org Exploring the coupling of a suitable heptyl radical precursor with an aminomethyl radical equivalent could provide a novel entry point.
A comparative analysis of these conceptual pathways highlights the trade-offs between the number of steps, potential yields, and the complexity of the required reagents and conditions.
Table 1: Comparison of Hypothetical Synthetic Routes
| Route | Key Transformation | Potential Advantages | Anticipated Challenges |
|---|---|---|---|
| Route A | Reductive Amination | Potentially fewer steps. | Synthesis of the sterically hindered aldehyde precursor; low efficiency of the final amination step. rsc.org |
| Route B | Strecker-type Synthesis | Well-established classical reaction. | Formation of the hindered imine; harsh conditions for nitrile reduction. |
Future work should involve the experimental validation of these and other innovative synthetic strategies, with a focus on atom economy, cost of starting materials, and scalability for potential applications.
Comprehensive Exploration of Novel Reactivity Patterns
The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the ether. While the methoxy (B1213986) group is relatively inert, the primary amine is a versatile handle for chemical modification. libretexts.orgmnstate.edu
Future investigations should focus on:
N-Functionalization: The primary amine can be readily acylated, alkylated, or sulfonated to generate a library of amide, secondary/tertiary amine, and sulfonamide derivatives. These reactions would explore how the steric bulk of the neopentyl-like framework influences the amine's nucleophilicity. wikipedia.org
Formation of Imines and Heterocycles: Condensation with various aldehydes and ketones could yield a range of imine derivatives. Further cyclization reactions could provide access to novel heterocyclic systems incorporating the 3-methoxyheptyl scaffold.
Stability of the Ether Linkage: The stability of the methoxy group should be tested under a range of acidic and basic conditions to define the limits of its chemical robustness, a critical parameter for its use as a stable structural element in more complex molecules. The neopentyl-like arrangement is expected to slow nucleophilic substitution, complicating reactions but also enhancing stability. researchgate.net
Systematic derivatization will be key to understanding the molecule's chemical behavior and for generating analogues for further study.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
Key areas for AI/ML application include:
Property Prediction: Before extensive synthesis is undertaken, ML models can predict a wide range of physicochemical and pharmacological properties. arxiv.orgresearchgate.net This includes ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, solubility, and potential biological activities. researchgate.net Such predictions can help prioritize which derivatives are most promising for synthesis. mit.edu
Retrosynthetic Analysis: AI platforms can analyze the target structure and propose diverse and novel synthetic pathways that may not be obvious to a human chemist. chemical.aicas.org These tools can optimize routes by considering factors like cost, step count, and the availability of starting materials.
De Novo Design: AI can be used to generate entirely new molecular structures based on the this compound scaffold, optimized for predicted binding to a specific biological target or for a desired property profile.
Table 2: Properties of this compound Amenable to AI/ML Prediction
| Property Category | Specific Examples | Impact on Research |
|---|---|---|
| Physicochemical | LogP, pKa, Aqueous Solubility, Polar Surface Area | Guides formulation and initial biological testing design. |
| Pharmacokinetic (ADMET) | Oral Bioavailability, Metabolic Stability, Blood-Brain Barrier Penetration | Prioritizes analogues with favorable drug-like properties. arxiv.orgresearchgate.net |
By leveraging AI, researchers can significantly accelerate the discovery cycle, reducing the time and cost associated with laboratory experimentation. nih.gov
Design and Synthesis of Conformationally Restricted Analogues
The heptane (B126788) backbone of this compound is highly flexible, allowing the molecule to adopt numerous conformations in space. This flexibility can be a disadvantage in biological applications, as energy is required to "lock" the molecule into a specific bioactive conformation for binding to a receptor, which can decrease potency. unina.it
A crucial future direction is the design and synthesis of conformationally restricted analogues. researchgate.nettandfonline.com This strategy involves incorporating the flexible chain into a more rigid ring system to limit the number of possible shapes.
Potential strategies include:
Cyclization: Incorporating the alkyl chain into a cyclohexane (B81311) or piperidine (B6355638) ring. For example, creating a derivative like (1-(aminomethyl)-1-methoxycyclohexyl)methane would fix the relative positions of the functional groups.
Introduction of Unsaturation: Introducing double or triple bonds into the heptane chain can reduce the number of rotatable bonds and create a more defined molecular shape.
The synthesis of such analogues, while challenging, would be invaluable. mdpi.com Comparing the biological activity of the flexible parent molecule with its rigid counterparts can provide deep insights into the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity.
Table 3: Comparison of Flexible vs. Hypothetical Rigid Analogue
| Attribute | This compound (Flexible) | Cyclic Analogue (Rigid) |
|---|---|---|
| Rotatable Bonds | High | Low |
| Conformational Entropy | High | Low |
| Receptor Binding | Lower affinity due to entropic penalty. | Potentially higher affinity and selectivity. tandfonline.com |
This approach is a cornerstone of modern medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. researchgate.net
Investigation of Intermolecular Interactions in Condensed Phases
The way molecules of this compound interact with each other and with their environment is fundamental to its physical properties (e.g., melting point, boiling point, solubility) and its potential biological function. These interactions are governed by the functional groups present. youtube.comkhanacademy.org
Future research should employ a combination of experimental and computational methods to study these forces:
Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor and acceptor, while the ether oxygen is a hydrogen bond acceptor. kpfu.ru These interactions will be dominant. Techniques like FTIR and NMR spectroscopy can be used to study hydrogen bonding in solution. researchgate.net
Van der Waals Forces: The nonpolar heptyl chain will contribute to intermolecular attraction through weaker van der Waals or dispersion forces. mdpi.com
Dipole-Dipole Interactions: The polar C-O and C-N bonds create a molecular dipole, leading to dipole-dipole interactions.
Experimental Techniques:
X-ray Crystallography: If a suitable crystal can be grown, this technique can provide a definitive picture of the three-dimensional structure and the precise geometry of intermolecular interactions in the solid state. researchgate.net
Advanced NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions and conformational preferences in solution.
Computational Modeling:
Density Functional Theory (DFT): DFT calculations can be used to model the molecule and its dimers or clusters, calculating the energies of different types of intermolecular bonds and predicting vibrational frequencies that can be compared with experimental spectroscopic data. acs.orgnih.govtudelft.nl
A thorough understanding of these intermolecular forces is essential for predicting the compound's behavior in different phases and for designing materials or drugs with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
